molecular formula C16H24BBrN2O4 B8097571 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester

2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester

Cat. No.: B8097571
M. Wt: 399.1 g/mol
InChI Key: HLOADOOWPUHVNI-UHFFFAOYSA-N
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Description

2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester: is a versatile organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid pinacol ester group, which is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester typically involves several key steps:

    Bromination: The starting material, 2-amino-3-pyridine, undergoes bromination to introduce a bromine atom at the 3-position.

    Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, under palladium-catalyzed conditions to form the boronic acid pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods.

Chemical Reactions Analysis

Types of Reactions

2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Including amines, thiols, and alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic acids or esters.

Scientific Research Applications

Chemistry

In chemistry, 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine

In biological and medical research, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its boronic acid group can interact with biological targets, making it useful in the design of enzyme inhibitors and other therapeutic agents.

Industry

Industrially, this compound is employed in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The Boc-protected amino group ensures selectivity and prevents side reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-pyridineboronic acid pinacol ester: Similar structure but lacks the Boc-protected amino group.

    2-Amino-3-bromo-5-pyridineboronic acid pinacol ester: Similar but without the Boc protection.

    2-Bocamino-3-chloro-pyridine-5-boronic acid pinacol ester: Similar but with a chlorine atom instead of bromine.

Uniqueness

The presence of the Boc-protected amino group in 2-Bocamino-3-bromo-pyridine-5-boronic acid pinacol ester provides additional versatility in synthetic applications. It allows for selective reactions and can be easily removed under mild conditions, making it a valuable intermediate in complex molecule synthesis.

This compound’s unique combination of functional groups and reactivity makes it a powerful tool in both academic research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BBrN2O4/c1-14(2,3)22-13(21)20-12-11(18)8-10(9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOADOOWPUHVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BBrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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